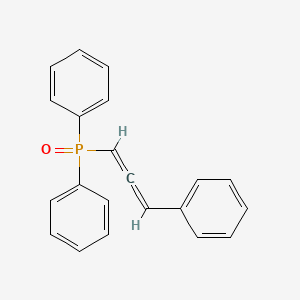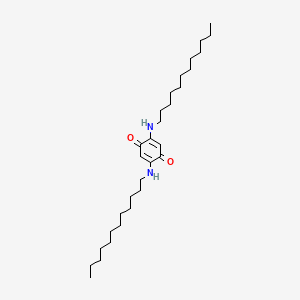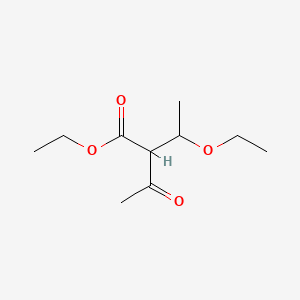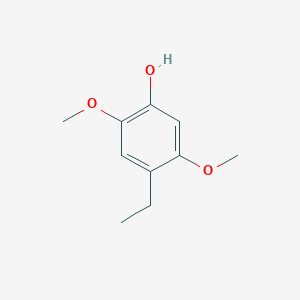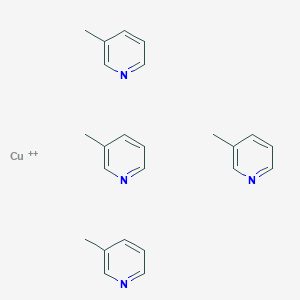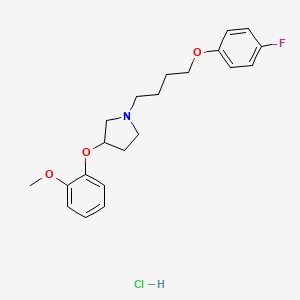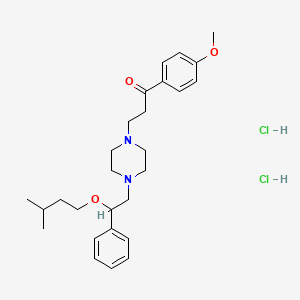
3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4'-methoxypropiophenone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a phenethyl group, and a methoxypropiophenone moiety, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride typically involves multiple steps:
Formation of the Phenethyl Intermediate: The initial step involves the alkylation of 4-hydroxyphenethylamine with isopentyl bromide in the presence of a base such as potassium carbonate to form the isopentyloxyphenethylamine intermediate.
Piperazine Ring Formation: The intermediate is then reacted with 1-boc-piperazine under reflux conditions to form the protected piperazine derivative.
Methoxypropiophenone Addition: The protected piperazine derivative is then coupled with 4’-methoxypropiophenone using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection and Hydrochloride Formation: The final step involves the removal of the boc protecting group using an acid such as trifluoroacetic acid, followed by the formation of the dihydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methoxypropiophenone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4’-methoxybenzoic acid or 4’-methoxybenzaldehyde.
Reduction: Formation of 4’-methoxyphenethyl alcohol.
Substitution: Introduction of various functional groups such as amines or thiols at the phenethyl or piperazine positions.
Aplicaciones Científicas De Investigación
3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and phenethyl group are known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxypropiophenone moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxyacetophenone
- 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxybenzophenone
Uniqueness
The unique combination of the piperazine ring, phenethyl group, and methoxypropiophenone moiety in 3-(4-(beta-(Isopentyloxy)phenethyl)-1-piperazinyl)-4’-methoxypropiophenone dihydrochloride provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
21263-39-8 |
|---|---|
Fórmula molecular |
C27H40Cl2N2O3 |
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C27H38N2O3.2ClH/c1-22(2)14-20-32-27(24-7-5-4-6-8-24)21-29-18-16-28(17-19-29)15-13-26(30)23-9-11-25(31-3)12-10-23;;/h4-12,22,27H,13-21H2,1-3H3;2*1H |
Clave InChI |
QVNMLYBMNOVYCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




